molecular formula C10H20N2O2 B1478055 3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1855692-24-8

3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478055
CAS No.: 1855692-24-8
M. Wt: 200.28 g/mol
InChI Key: IEVVZWORFVEVNU-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, a pyrrolidine ring, and an ethoxymethyl substituent

Properties

IUPAC Name

3-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVVZWORFVEVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced via an alkylation reaction using ethyl bromide or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Amino-1-(pyrrolidin-1-yl)propan-1-one: Lacks the ethoxymethyl group, leading to different chemical properties and reactivity.

    1-(3-Aminopropyl)pyrrolidine: Similar structure but without the carbonyl group, affecting its biological activity.

Uniqueness:

  • The presence of the ethoxymethyl group in 3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential applications in various fields.

Biological Activity

3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. The compound features a unique structural arrangement that includes a pyrrolidine ring, an amino group, and an ethoxymethyl substituent. Its molecular formula is C9H17N2OC_9H_{17}N_2O, and it has a molecular weight of approximately 171.25 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Ethoxymethyl Group : Alkylation reactions using ethyl bromide or similar reagents are employed to introduce the ethoxymethyl group.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

These synthetic routes are optimized for yield and purity, often employing automated reactors and precise temperature control.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group enhances its binding affinity, potentially modulating the activity of these targets.

Potential Applications

Research indicates several potential applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
  • Antiviral Properties : The compound is being investigated for its potential efficacy against viral infections.
  • Neurological Applications : Given its structural similarities to known neuroactive compounds, it may have implications in treating neurological disorders.

Comparative Analysis

To better understand its biological activity, it is useful to compare this compound with similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1-(pyrrolidin-1-yl)propan-1-oneLacks ethoxymethyl groupDifferent chemical properties
3-Amino-1-(2-hydroxymethyl)pyrrolidin-1-y)propan-1-oneContains hydroxymethyl groupAffects reactivity and solubility
3-Amino-1-(2-(methoxymethyl)pyrrolidin-1-y)propan-1-oneFeatures a methoxymethyl groupAlters chemical behavior compared to ethoxymethyl derivative

The presence of the ethoxymethyl group in this compound imparts unique chemical properties, such as increased lipophilicity, which may enhance its interaction with biological targets.

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Neurological Effects Investigation

Another study focused on the neurological effects of this compound. In vitro assays demonstrated that it could modulate neurotransmitter release, indicating possible applications in treating conditions like anxiety or depression. Further research is required to elucidate the specific pathways involved.

Antiviral Properties

Research into the antiviral properties of this compound revealed promising results against certain viral strains in cell culture studies. The mechanism appears to involve interference with viral entry mechanisms, although detailed pathways remain under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

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